

An In-depth Technical Guide to Fluoroglycofen-ethyl (C₁₈H₁₃ClF₃NO₇)

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Compound of Interest

Compound Name: Fluoroglycofen-ethyl

Cat. No.: B166172

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Executive Summary

Fluoroglycofen-ethyl is a selective, post-emergence herbicide belonging to the diphenyl ether chemical family. Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a critical component in the chlorophyll and heme biosynthesis pathways in plants. This inhibition leads to a rapid accumulation of protoporphyrin IX, a photodynamic molecule that, in the presence of light and oxygen, causes lipid peroxidation and ultimately, cell membrane disruption and plant death. This guide provides a comprehensive overview of the physicochemical properties, synthesis, mechanism of action, metabolic fate, and toxicological profile of **Fluoroglycofen-ethyl**, intended for a technical audience in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of **Fluoroglycofen-ethyl** is presented in Table 1. This data is crucial for understanding its environmental fate and for the development of analytical methods.

Property	Value	Reference
Molecular Formula	C18H13ClF3NO7	[1][2][3]
Molecular Weight	447.75 g/mol	[2][3][4]
CAS Number	77501-90-7	[1][2]
IUPAC Name	(2-ethoxy-2-oxoethyl) 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate	[2]
Appearance	Brown or dark amber solid	[5][6]
Melting Point	65 °C	[5]
Boiling Point	487.7 ± 45.0 °C (Predicted)	[1]
Density	1.452 - 1.5 g/cm ³	[5][6]
Water Solubility	0.6 mg/L (at 20 °C, pH 7)	[5]
Solubility in Organic Solvents	Soluble in hexane (10,000 mg/L at 20°C). Slightly soluble in chloroform and methanol.	[5]
Log P (Octanol-Water Partition Coefficient)	3.65	[5]
Vapor Pressure	Low	[5]
Henry's Law Constant	Low	[5]

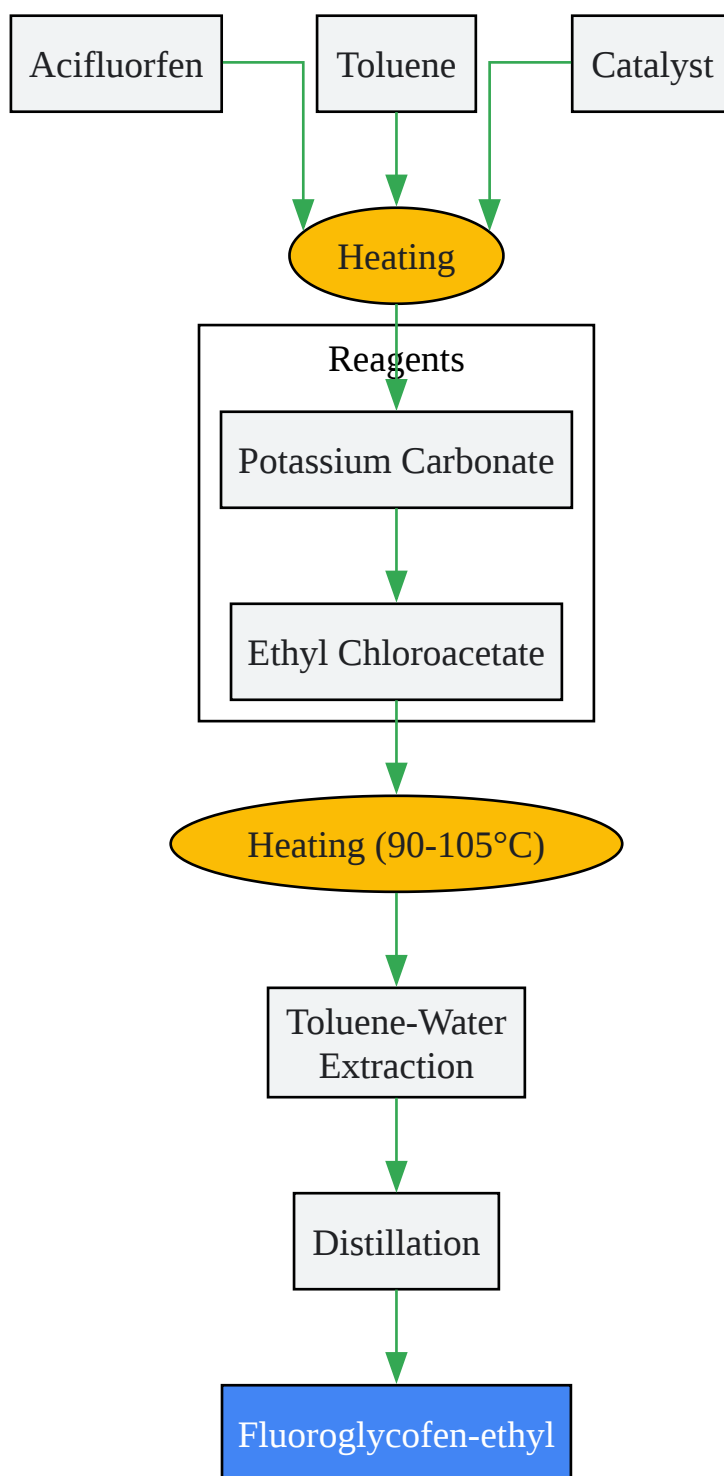
Synthesis of Fluoroglycofen-ethyl

The commercial synthesis of **Fluoroglycofen-ethyl** is a multi-step process. Two primary routes have been identified from available literature.

Synthesis Route 1: Toluene-based Process

This process involves the reaction of acifluorfen with ethyl chloroacetate in the presence of a catalyst and a base in a toluene solvent.

- Reaction Setup: In a suitable reaction vessel, combine acifluorfen, toluene, and a catalyst.
- Initial Reaction: Heat the mixture to initiate the reaction.
- Addition of Base: Add potassium carbonate to the reaction mixture and increase the temperature to promote the chemical transformation.[\[5\]](#)[\[7\]](#)
- Esterification: Introduce ethyl chloroacetate to the mixture and heat to 90–105 °C to complete the esterification.[\[5\]](#)[\[7\]](#)
- Work-up: After the reaction is complete, cool the mixture slowly.
- Extraction: Perform a liquid-liquid extraction using a toluene-water solution to isolate the organic layer containing the product.[\[5\]](#)[\[7\]](#)
- Purification: Distill the organic layer to remove residual solvents and impurities, yielding high-purity **Fluoroglycofen-ethyl**.[\[5\]](#)[\[7\]](#)



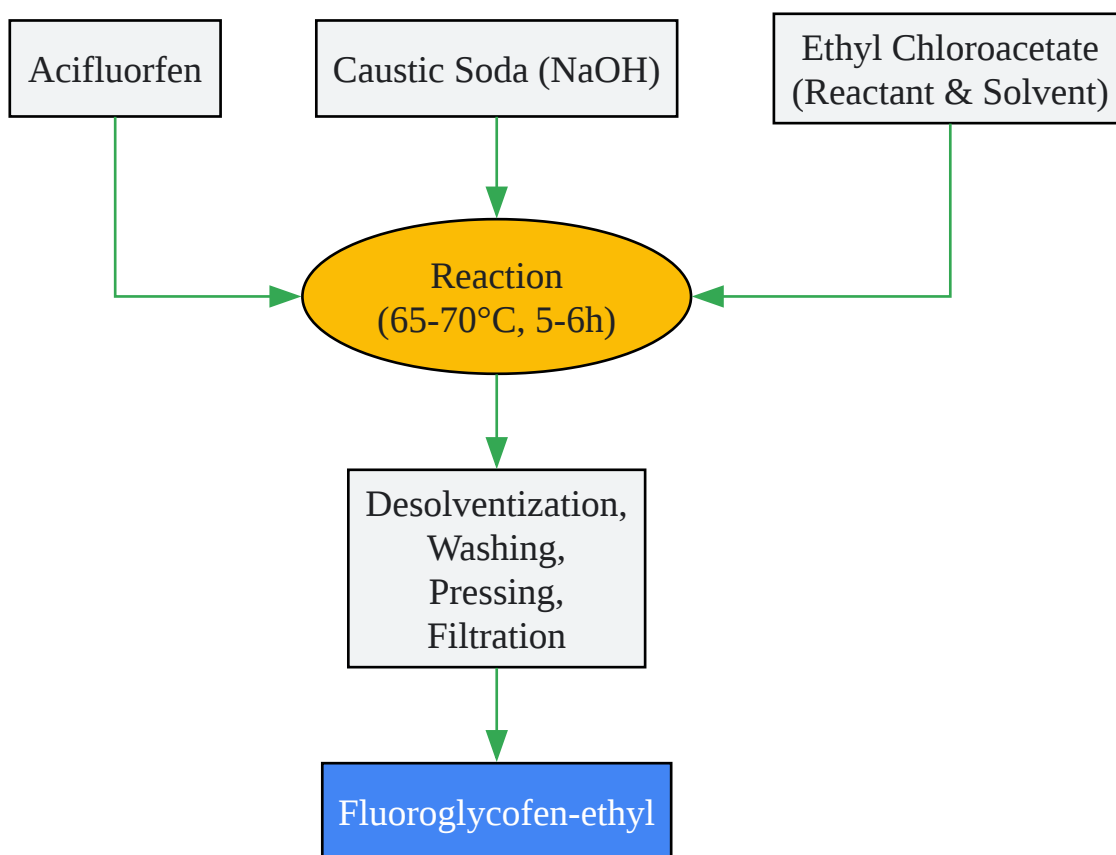
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Diagram 1: Synthesis of **Fluoroglycofen-ethyl** (Toluene-based).

Synthesis Route 2: Direct Reaction

A patented process describes a more direct synthesis where ethyl chloroacetate serves as both a reactant and a solvent.

- Reaction Setup: In a 1000ml four-hole boiling flask equipped with a stirrer, thermometer, and a tail gas absorption device, add 100g of acifluorfen, 5g of caustic soda (sheet alkali), and 150g of ethyl chloroacetate.[8]
- Reaction: Stir the mixture and heat to 65-70 °C.[8]
- Reaction Time: Maintain the reaction at this temperature for 5-6 hours.[8]
- Purification: After the reaction, obtain the crude product through desolventization, washing, pressing, and filtration.[8] This process is reported to yield a product with a purity of up to 96%.[8]



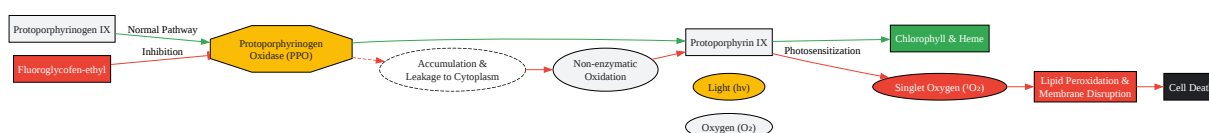
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Diagram 2: Direct Synthesis of **Fluoroglycofen-ethyl**.

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

The herbicidal activity of **Fluoroglycofen-ethyl** is due to its potent inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the tetrapyrrole biosynthesis pathway. This pathway is essential for the production of both chlorophylls (in plants) and hemes (in plants and animals).

Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, in the plant cells. This excess protoporphyrinogen IX leaks from its normal location in the chloroplast to the cytoplasm, where it is non-enzymatically oxidized to protoporphyrin IX. Protoporphyrin IX is a highly effective photosensitizer. In the presence of light and molecular oxygen, it generates singlet oxygen ($^1\text{O}_2$), a highly reactive oxygen species. Singlet oxygen rapidly initiates lipid peroxidation of cell membranes, leading to loss of membrane integrity, leakage of cellular contents, and ultimately, rapid cell death and necrosis of the plant tissue. This light-dependent activity is characteristic of PPO-inhibiting herbicides.



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Diagram 3: Mechanism of Action of **Fluoroglycofen-ethyl**.

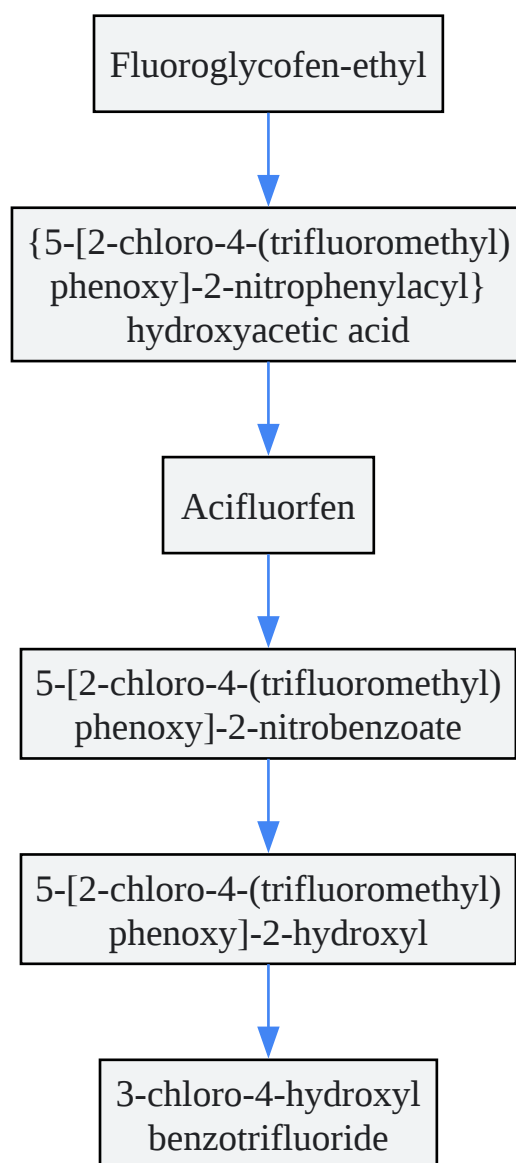
Metabolic and Environmental Fate

Microbial Degradation

Fluoroglycofen-ethyl is susceptible to microbial degradation in the environment. A bacterial strain, *Mycobacterium phocaicum* MBWY-1, isolated from herbicide-contaminated soil, has

been shown to utilize **Fluoroglycofen-ethyl** as a sole carbon source.[9] This strain can degrade 100 mg/L of **Fluoroglycofen-ethyl** to non-detectable levels within 72 hours under optimal conditions (30°C and pH 7.0).[9][10] The degradation proceeds through a series of metabolic steps, with several key metabolites identified.

- Isolation of Microbe: Isolate bacterial strains from soil with a history of herbicide contamination using enrichment culture techniques with **Fluoroglycofen-ethyl** as the sole carbon source.
- Identification: Identify the potent degrading strain using 16S rRNA gene sequencing and analysis of morphological, physiological, and biochemical properties.[10]
- Degradation Assay:
 - Prepare a mineral salts medium with **Fluoroglycofen-ethyl** (e.g., 100 mg/L) as the sole carbon source.
 - Inoculate the medium with a standardized culture of the isolated bacterium (e.g., *M. phocaicum* MBWY-1).
 - Incubate the cultures under optimal conditions (e.g., 30°C, with shaking).
 - Collect samples at regular time intervals (e.g., 0, 12, 24, 48, 72 hours).
- Residue and Metabolite Analysis:
 - Extract the remaining **Fluoroglycofen-ethyl** and its metabolites from the culture medium using a suitable organic solvent (e.g., ethyl acetate).
 - Analyze the extracts using High-Performance Liquid Chromatography (HPLC) to quantify the parent compound.
 - Identify the metabolites using Mass Spectrometry (MS), such as HPLC-MS/MS.[10]



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Diagram 4: Proposed degradation pathway by *M. phocaicum* MBWY-1.

Environmental Fate

Fluoroglycofen-ethyl is considered to be not environmentally persistent under most conditions.^[5] It undergoes rapid hydrolysis in soil and water to its corresponding acid, fluoroglycofen, which is then further degraded by microorganisms.^{[11][12]}

Environmental Fate Parameter	Value	Reference
Soil Half-life (DT50)	34.8 hours (Shanxi soil) - 48.5 hours (Heilongjiang soil)	[13] [14]
Soybean Plant Half-life	43.3 hours	[13] [14]
Hydrolysis	Rapidly hydrolyzed in soil and water to the corresponding acid.	[11] [12]
Soil Mobility	Low to medium	[5]
Soil Adsorption Coefficient (Koc)	Data not publicly available.	

Toxicological Profile

The toxicological profile of **Fluoroglycofen-ethyl** indicates moderate acute toxicity to mammals via the oral route. Information on chronic health risks is limited.[\[5\]](#)

Toxicological Endpoint	Species	Value	Reference
Acute Oral LD50	Rat	1480 - 1500 mg/kg	[4][12]
Acute Dermal LD50	Rabbit	>5000 mg/kg	[4][12]
Skin Irritation	Rabbit	Slight irritant	[12]
Eye Irritation	Rabbit	Slight irritant	[12]
Mutagenicity (Ames test)	Non-mutagenic	[12]	
Chronic Toxicity (1-year feeding)	Dog	No-Effect Level (NOEL) = 320 mg/kg diet	[12]
Acute Ecotoxicity (Earthworm)	Eisenia fetida (14-day LC50)	6 mg/kg soil	[7]
Avian Toxicity	Highly toxic	[5]	
Algal Toxicity	Highly toxic	[5]	
Aquatic Invertebrate Toxicity (Daphnia magna)	Data not publicly available.		

Experimental Protocol for Acute Oral Toxicity (OECD Guideline 423)

The acute toxic class method is a stepwise procedure to estimate the acute oral toxicity of a substance.

- **Animal Selection:** Use healthy, young adult rats of a single sex (typically females), weighing within $\pm 20\%$ of the mean weight.[10]
- **Housing and Feeding:** House the animals in appropriate cages with a 12-hour light/dark cycle and provide standard laboratory diet and drinking water ad libitum.[10]

- Dosing: Administer the test substance orally via gavage in a single dose. The procedure starts with a dose from a series of defined levels (e.g., 5, 50, 300, 2000 mg/kg).[10]
- Stepwise Procedure:
 - Dose a group of 3 animals at the starting dose.
 - The outcome (mortality or survival) determines the next step:
 - If mortality occurs, the next group is dosed at a lower level.
 - If no mortality occurs, the next group is dosed at a higher level.
- Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[15]
- Necropsy: Perform a gross necropsy on all animals at the end of the observation period.
- Classification: The results are used to classify the substance for acute toxicity according to the Globally Harmonised System (GHS).[10]

Analytical Methods

Accurate and sensitive analytical methods are essential for monitoring **Fluoroglycofen-ethyl** residues in environmental and agricultural samples. High-purity analytical standards are available for this purpose.[16]

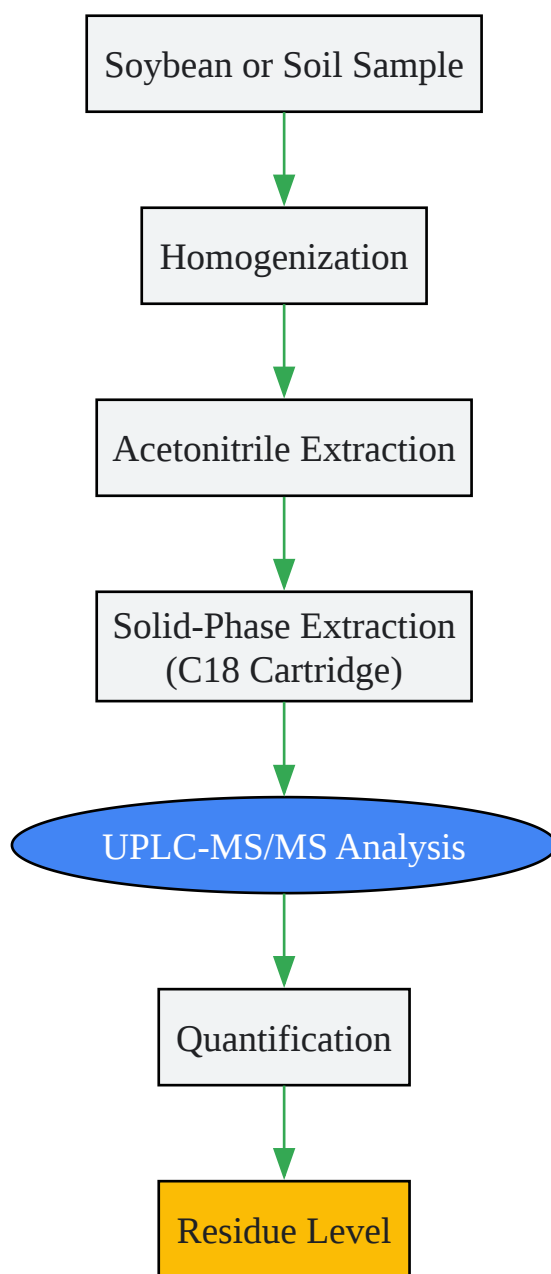
UPLC-MS/MS Method for Residue Analysis in Soybean and Soil

A rapid and sensitive method using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has been developed for the determination of **Fluoroglycofen-ethyl** residues.[17]

- Sample Preparation (Extraction):
 - Homogenize the soybean (seed or plant) or soil sample.

- Extract a representative subsample with a suitable solvent, such as acetonitrile.
- Sample Cleanup (Solid-Phase Extraction - SPE):
 - Pass the crude extract through a C18 SPE cartridge to remove interfering matrix components.
 - Elute the analyte from the cartridge with an appropriate solvent.
- UPLC-MS/MS Analysis:
 - Chromatographic Separation:
 - Column: A reverse-phase column (e.g., C18).
 - Mobile Phase: A gradient of acetonitrile and water (with or without modifiers like formic acid or ammonium acetate).
 - Flow Rate: Optimized for the column dimensions.
 - Injection Volume: A small, precise volume (e.g., 5 µL).
 - Mass Spectrometric Detection:
 - Ionization Mode: Electrospray Ionization (ESI), likely in negative mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for **Fluoroglycofen-ethyl**.
- Quantification:
 - Prepare a calibration curve using certified reference standards of **Fluoroglycofen-ethyl**.
 - Quantify the analyte in the samples by comparing the peak area to the calibration curve.

The reported limits of detection (LODs) for this method are 0.5 µg/kg in soybean seed and 1 µg/kg in soybean plant and soil.^[17] Recoveries are in the range of 83.4% to 99.2%.^[17]



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Diagram 5: Workflow for **Fluoroglycofen-ethyl** residue analysis.

Potential Off-Target Effects and Research Directions

While the primary mechanism of action of **Fluoroglycofen-ethyl** is well-established, the broader effects on non-target organisms are an area of ongoing research. As a diphenyl ether herbicide, it shares a mode of action with other compounds that have been studied for their non-target effects.

- **Aquatic Organisms:** Diphenyl ether herbicides can be toxic to fish and aquatic invertebrates. [7] The high toxicity of **Fluoroglycofen-ethyl** to algae is a key concern for aquatic ecosystems.[5]
- **Human Health:** Research on other PPO inhibitors, such as oxyfluorfen, has investigated their potential to affect the human heme biosynthesis pathway. One study showed that at high concentrations, oxyfluorfen could inhibit hemoglobin synthesis in human erythroid precursor cells in vitro.[18] This suggests a potential, though likely at high exposure levels, for interaction with the analogous pathway in mammals.
- **Soil Microbiome:** The degradation of **Fluoroglycofen-ethyl** by specific soil bacteria indicates an interaction with the soil microbiome. Further research could explore the broader impacts of this herbicide on the diversity and function of soil microbial communities.

Future research should focus on obtaining more detailed ecotoxicological data for a wider range of non-target organisms, investigating the potential for chronic and sublethal effects, and exploring any secondary or off-target signaling pathway interactions.

Conclusion

Fluoroglycofen-ethyl is an effective herbicide with a well-defined primary mechanism of action. Its physicochemical properties and environmental fate suggest a compound with low to moderate persistence. While acute toxicity data is available for some organisms, a more comprehensive understanding of its chronic and ecotoxicological effects on a broader range of non-target species is warranted. The analytical methods available allow for sensitive and accurate monitoring of its residues in the environment. This technical guide provides a foundational understanding of **Fluoroglycofen-ethyl** for professionals in research, drug development, and environmental science, highlighting both the known characteristics and areas for future investigation.

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